molecular formula C6H3BrClNaO2S B13167598 Sodium 5-bromo-2-chlorobenzene-1-sulfinate

Sodium 5-bromo-2-chlorobenzene-1-sulfinate

Cat. No.: B13167598
M. Wt: 277.50 g/mol
InChI Key: HDVSTKDJNQIPQH-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-chlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3BrClNaO2S. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-2-chlorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-chlorobenzene. One common method includes the reaction of 5-bromo-2-chlorobenzene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and sulfonyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium 5-bromo-2-chlorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-chlorobenzene-1-sulfinate involves its interaction with specific molecular targets. It can act as a sulfonylating agent, modifying proteins and enzymes by attaching sulfonyl groups to them. This modification can alter the activity and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-bromo-2-chlorobenzene-1-sulfinate
  • Sodium 5-bromo-3-chlorobenzene-1-sulfinate
  • Sodium 5-bromo-2-fluorobenzene-1-sulfinate

Uniqueness

Sodium 5-bromo-2-chlorobenzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C6H3BrClNaO2S

Molecular Weight

277.50 g/mol

IUPAC Name

sodium;5-bromo-2-chlorobenzenesulfinate

InChI

InChI=1S/C6H4BrClO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

HDVSTKDJNQIPQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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